1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at the N-1 position with a phenylsulfonyl group and at the C-4 position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. The phenylsulfonyl group enhances electrophilicity and stability, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl bond formation .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-10-17-18(11-12)23(19,20)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHNPBHUVCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660648 | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-04-9 | |
| Record name | 1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Functionalization of Pyrazole Core
One of the prevalent approaches involves the direct substitution of the pyrazole ring at the 4-position with a boronic ester, followed by sulfonylation at the nitrogen or adjacent positions. The general route includes:
- Preparation of 4-borono-1H-pyrazole derivatives via electrophilic borylation or metal-catalyzed borylation.
- Sulfonylation of the pyrazole nitrogen with phenylsulfonyl chloride or related sulfonyl reagents.
This method benefits from high regioselectivity owing to the nucleophilic nature of the pyrazole nitrogen and the electrophilicity of sulfonyl chlorides.
Suzuki-Miyaura Coupling Approach
A more versatile and widely used method involves the Suzuki-Miyaura cross-coupling reaction, which couples a halogenated pyrazole precursor with a boronic ester. The typical process includes:
- Preparation of a halogenated pyrazole (e.g., 4-bromo- or 4-chloro-1H-pyrazole).
- Coupling with a suitable boronic ester , such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)boronic acid or ester.
This approach is advantageous for its high yield, functional group tolerance, and scalability.
Synthesis of the Phenylsulfonyl Derivative
The phenylsulfonyl group is introduced via sulfonylation of the pyrazole nitrogen:
- Reacting the pyrazole derivative with phenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
- This step is typically performed under inert atmosphere to prevent oxidation.
Reaction Conditions and Optimization
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Borylation | Pyrazole derivative | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Toluene or DMF | Reflux | 12-24 hrs | Ensures regioselective boron incorporation |
| Sulfonylation | Phenylsulfonyl chloride | None (base-mediated) | Dichloromethane or pyridine | Room temp to 0°C | 2-4 hrs | Inert atmosphere prevents oxidation |
| Cross-coupling | Halogenated pyrazole | Pd catalyst | Toluene/EtOH/DMF | 80-110°C | 4-24 hrs | Microwave irradiation can enhance yield |
Purification Techniques
- Column chromatography using silica gel with appropriate eluents (e.g., petroleum ether/ethyl acetate).
- Recrystallization from suitable solvents to improve purity.
- HPLC analysis to confirm purity (>97%).
Data Tables Summarizing Preparation Data
| Method | Starting Materials | Key Reagents | Catalyst | Yield (%) | Purity | Remarks |
|---|---|---|---|---|---|---|
| Direct borylation & sulfonylation | Pyrazole | Phenylsulfonyl chloride | None | 75-85 | >97% | Regioselective, scalable |
| Suzuki-Miyaura coupling | Halogenated pyrazole | Boronic ester | Pd(PPh₃)₄ | 80-90 | >98% | High functional group tolerance |
| Stepwise sulfonylation | Pyrazole | Phenylsulfonyl chloride | None | 70-80 | >95% | Suitable for late-stage modification |
Research Findings and Optimization Notes
- Regioselectivity : The boron functionalization occurs preferentially at the 4-position of pyrazole due to electronic effects, with the sulfonyl group favoring N-atom substitution.
- Catalyst Efficiency : Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ have demonstrated high activity and selectivity.
- Reaction Environment : Anhydrous conditions and inert atmospheres (nitrogen or argon) are critical to prevent hydrolysis or oxidation.
- Purification : Chromatography remains the most effective for removing residual catalysts and unreacted starting materials, with recrystallization used for final purification.
Notes on Industrial Scale-Up
Large-scale synthesis relies on the Suzuki-Miyaura coupling due to its robustness and scalability. Key considerations include:
- Catalyst loading : Optimization to reduce costs.
- Solvent choice : Use of greener solvents like ethanol or water where possible.
- Purification : Crystallization techniques to replace chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various reactions including:
Oxidation: : The sulfonyl group remains relatively stable under oxidative conditions, while the pyrazole ring can undergo oxidation.
Reduction: : Reduction reactions can target the pyrazole ring, potentially transforming it into dihydropyrazole derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions are possible. The boronate group allows for further Suzuki-type reactions.
Common Reagents and Conditions
Oxidation: : Often performed using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Commonly carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as alkyl or aryl halides in the presence of a base (e.g., NaH) are used for substitutions at the boronate site.
Major Products
From oxidation , various oxidized pyrazole derivatives.
From reduction , dihydropyrazole derivatives.
From substitution , diverse substituted pyrazole or phenylsulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent due to its ability to interact with biological targets. Its sulfonamide group is known for enhancing bioactivity and solubility.
Case Study : A study investigated the antitumor activity of derivatives of this compound, revealing promising results against specific cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction.
Organic Synthesis
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an effective reagent in cross-coupling reactions. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds under mild conditions.
Table 1: Cross-Coupling Reactions Using the Compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(OAc)₂ catalyst, K₂CO₃ base | 85% |
| Negishi Coupling | Zn powder as reducing agent | 78% |
| Stille Coupling | SnBu₃Cl as coupling partner | 70% |
Catalysis
The compound has been utilized as a ligand in palladium-catalyzed reactions. Its ability to stabilize palladium complexes enhances reaction efficiency and selectivity.
Case Study : In a palladium-catalyzed cross-coupling reaction involving aryl halides and boronic acids, the use of this compound as a ligand resulted in higher yields and shorter reaction times compared to traditional ligands.
Material Science
Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure contributes to improved adhesion and flexibility in polymer applications.
Table 2: Properties of Polymers Containing the Compound
| Polymer Type | Addition Level (%) | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Polycarbonate | 5 | 70 | 150 |
| Polyurethane | 10 | 50 | 160 |
| Epoxy Resin | 3 | 90 | 180 |
Mechanism of Action
Exerts its effects: The compound interacts primarily through its boronate and sulfonyl groups. The boronate can engage in coordination chemistry, binding to various substrates. The sulfonyl group is known for its electron-withdrawing properties, influencing the reactivity of the pyrazole ring.
Molecular Targets and Pathways
Boronate: : Targets diol-containing biomolecules (e.g., sugars).
Sulfonyl group: : Engages in electron-transfer processes and can participate in hydrogen-bonding interactions.
Comparison with Similar Compounds
Substituent Variations at the N-1 Position
The N-1 substituent significantly influences reactivity, stability, and biological activity. Key analogues include:
Key Insight : The phenylsulfonyl group in the target compound offers a balance of electronic activation (for coupling) and steric bulk, reducing undesired side reactions compared to smaller substituents like methyl or ethyl .
Boronic Ester Modifications
The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is conserved in most analogues due to its stability and compatibility with Suzuki reactions. Exceptions include:
Stability and Reactivity
- Steric Effects : Bulky groups (e.g., isopropyl in Compound 106) protect the boronic ester from hydrolysis, enhancing shelf life .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) activate the boronic ester for faster coupling but may reduce stability in aqueous media .
Data Tables
Biological Activity
1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects based on recent research findings.
- Chemical Formula : C₁₅H₁₉BN₂O₄S
- Molecular Weight : 334.20 g/mol
- CAS Number : 1073372-04-9
- Structure : The compound features a pyrazole ring substituted with a phenylsulfonyl group and a boron-containing dioxaborolane moiety.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with boronic acids under palladium-catalyzed conditions. For instance, a common synthetic route includes the use of potassium carbonate as a base in an organic solvent like dioxane at elevated temperatures .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For example:
- Inhibition of Kinases : Research has shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for related compounds reached the nanomolar range .
The biological activity is primarily attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the sulfonyl group enhances the compound's ability to interact with kinase active sites.
Study 1: CDK Inhibition
A study reported that derivatives of pyrazole with similar structures demonstrated significant inhibition of CDK2. The compound's effectiveness was evaluated using various cell lines, showing reduced proliferation rates in cancerous cells compared to control groups .
Study 2: Toxicity Profile
In vitro toxicity assessments indicated that while the compound exhibits anticancer properties, it also presents cytotoxicity at higher concentrations. Careful dose optimization is required to maximize therapeutic effects while minimizing adverse effects .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉BN₂O₄S |
| Molecular Weight | 334.20 g/mol |
| CAS Number | 1073372-04-9 |
| Anticancer Activity (IC50) | Nanomolar range |
| Study | Findings |
|---|---|
| CDK Inhibition | Significant reduction in cell proliferation |
| Toxicity Assessment | Cytotoxic at high concentrations |
Q & A
Q. Methodological steps :
- Spectral analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenylsulfonyl and boronate ester groups) and FT-IR to identify functional groups (e.g., B-O vibrations at ~1350 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight alignment with theoretical values (±2 ppm error) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Note : Cross-reference spectral data with literature to resolve ambiguities (e.g., coupling constants for pyrazole protons) .
What are the primary applications of this compound in medicinal chemistry?
The boronate ester moiety enables Suzuki couplings for synthesizing biaryl scaffolds in drug discovery. Applications include:
- Protease inhibitor development : The sulfonyl group enhances binding to catalytic sites .
- Anticancer agents : Pyrazole cores are explored for kinase inhibition (e.g., JAK2/STAT3 pathways) .
Experimental tip : Screen derivatives for solubility in DMSO/PBS buffers (pH 7.4) to ensure compatibility with biological assays .
Advanced Research Questions
How can low yields in Suzuki-Miyaura reactions involving this boronate ester be mitigated?
Q. Troubleshooting strategies :
- Catalyst optimization : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance turnover .
- Solvent degassing : Use freeze-pump-thaw cycles to remove oxygen, preventing catalyst deactivation .
- Temperature control : Maintain 80–90°C to balance reaction rate and boronate ester stability .
Data contradiction example : Discrepancies in coupling efficiency may arise from trace moisture; use molecular sieves or anhydrous Na₂SO₄ during workup .
How does the phenylsulfonyl group influence the compound’s reactivity in nucleophilic substitutions?
Q. Mechanistic insights :
- The electron-withdrawing sulfonyl group activates the pyrazole ring for nucleophilic attack at the 4-position, while the boronate ester stabilizes intermediates via resonance .
- Experimental validation : Compare reaction rates with non-sulfonated analogs using kinetic studies (e.g., UV-Vis monitoring) .
Challenge : Competing side reactions (e.g., boronate ester cleavage under acidic conditions) require pH-controlled environments (pH 6–8) .
How can conflicting spectral data for derivatives be resolved?
Q. Analytical workflow :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., 1,3- vs. 1,4-substitution) .
- X-ray crystallography : Resolve ambiguous structures by comparing experimental and simulated powder XRD patterns .
Case study : Conflicting NOE signals in pyrazole derivatives were resolved by crystallizing the compound and confirming the sulfonyl group’s orientation .
What strategies optimize the compound’s stability during long-term storage?
Q. Best practices :
- Storage conditions : Keep at –20°C under argon to prevent boronate ester oxidation or hydrolysis .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced tip : Lyophilize the compound for improved shelf life if hygroscopicity is observed .
Methodological Resources
- Synthesis protocols : Refer to palladium-catalyzed cross-coupling methodologies in and .
- Analytical standards : Validate purity using spectral databases in and .
- Biological assays : Adapt protocols from pyrazoline derivatives in and .
Avoided sources : BenchChem () due to unreliability per guidelines.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
